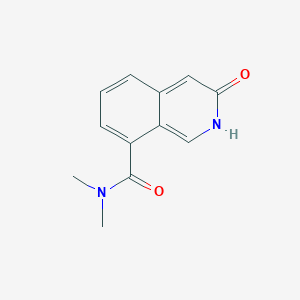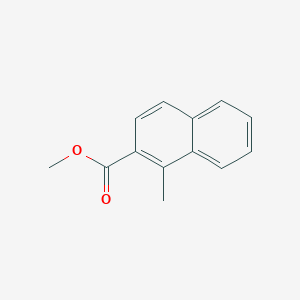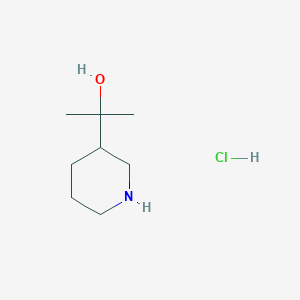
2-(Piperidin-3-yl)propan-2-ol hydrochloride
説明
“2-(Piperidin-3-yl)propan-2-ol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-3-yl)propan-2-ol hydrochloride” consists of a piperidine ring attached to a propan-2-ol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of “2-(Piperidin-3-yl)propan-2-ol hydrochloride” is 179.69 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.科学的研究の応用
Donepezil: Alzheimer's Disease Treatment
Donepezil, a piperidine derivative, is recognized for its role in treating mild-to-moderate Alzheimer's disease. This reversible central acetylcholinesterase inhibitor demonstrates significant improvement in cognition and global function in patients, highlighting the therapeutic potential of piperidine derivatives in neurological conditions (Román & Rogers, 2004).
Spiropiperidines in Drug Discovery
Spiropiperidines, which incorporate piperidine rings in their structure, have been explored for their use in drug discovery programs. These compounds, particularly 2-spiropiperidines, have been synthesized en route to natural products and show potential for therapeutic benefits, underscoring the importance of piperidine scaffolds in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Natural Product Biosynthesis: Piper spp.
The genus Piper, known for its pharmacological activities, contains piperidine alkaloids such as piperine and piperidine. Studies on Piper spp. have revealed endophytes producing these compounds, suggesting the potential of piperidine derivatives in enhancing the commercial production of bioactive molecules (Mitra et al., 2021).
Piperidine Alkaloids: Pharmacological Importance
Piperidine alkaloids, derived from various sources including the Piper genus, display a broad range of therapeutic applications. These include anticonvulsant, sedative-hypnotic, and muscle-relaxing actions, further emphasizing the pharmacological significance of piperidine derivatives in treating diverse health conditions (Singh et al., 2021).
将来の方向性
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely continue to explore the potential therapeutic applications of piperidine derivatives .
特性
IUPAC Name |
2-piperidin-3-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDMILKWVAVRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)propan-2-ol hydrochloride | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
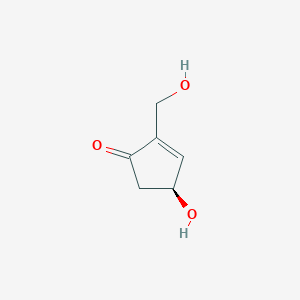
![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)
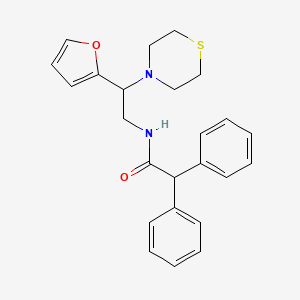
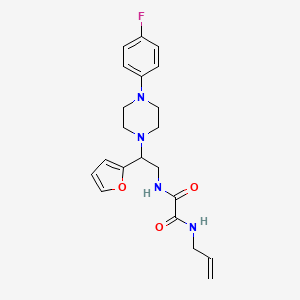
![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
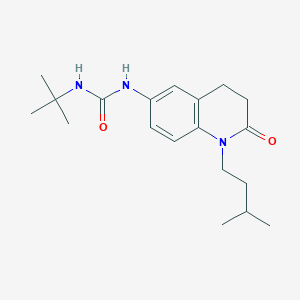
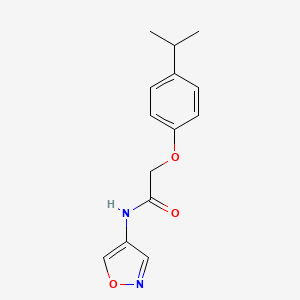
![3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2533865.png)
